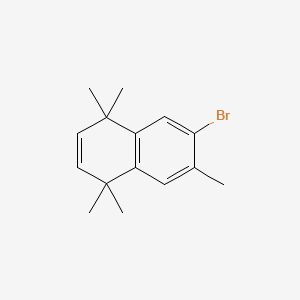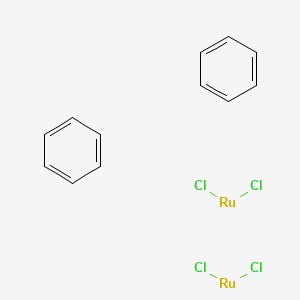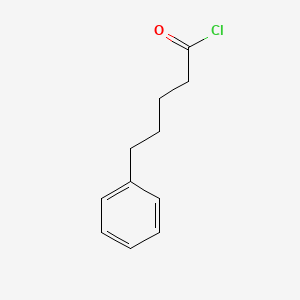![molecular formula C18H19FN2O2S B1278574 benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate CAS No. 168828-71-5](/img/structure/B1278574.png)
benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate
説明
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate is a fluorinated heterocyclic compound . It bears a morpholine (a 6-membered heterocycle), a fluorobenzene, a carbamate linker, and a benzyl group . It is an intermediate in the synthesis of Linezolid Dimer, an impurity of the antibacterial agent Linezolid .
Molecular Structure Analysis
The molecular structure of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate consists of a benzyl group, a carbamate linker, a fluorobenzene, and a thiomorpholin-4-yl group . The InChI code for this compound is1S/C18H19FN2O2S/c19-16-12-15 (6-7-17 (16)21-8-10-24-11-9-21)20-18 (22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2, (H,20,22) . Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate include a molecular weight of 346.43 . It is a solid substance . More specific properties like melting point, boiling point, and solubility might be available in specialized chemical databases.科学的研究の応用
Pharmaceutical Research
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate has potential applications in pharmaceutical research due to its structural characteristics. The presence of a thiomorpholine moiety can be advantageous in drug design, as morpholine derivatives have been studied for their applications as anticancer agents . The compound’s ability to interact with various biological targets can be explored for the development of new therapeutic agents.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
benzyl N-(3-fluoro-4-thiomorpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-16-12-15(6-7-17(16)21-8-10-24-11-9-21)20-18(22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTVWPQLBCYBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153822 | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168828-71-5 | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



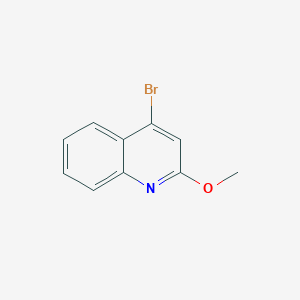
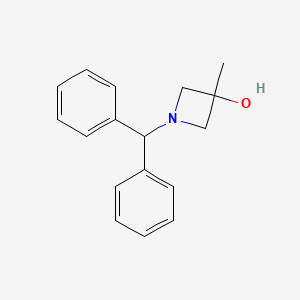

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)
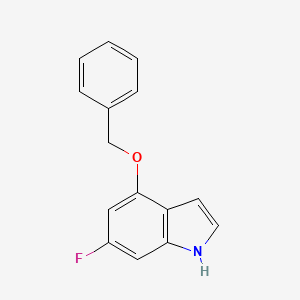

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)

